

Application Notes and Protocols: (+)-trans-C75 in Prostate Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-trans-C75 is a synthetic, cell-permeable inhibitor of fatty acid synthase (FASN), an enzyme that is notably overexpressed in various cancers, including prostate cancer.^[1] FASN is a critical enzyme in the de novo synthesis of fatty acids, which are essential for the production of cell membranes, energy storage, and the generation of signaling molecules in rapidly dividing cancer cells.^[1] The inhibition of FASN by C75 has been demonstrated to trigger apoptosis, suppress cell proliferation, and increase the sensitivity of cancer cells to other therapeutic interventions.^[1] These application notes offer comprehensive protocols for the treatment of prostate cancer cell lines with C75, as well as for the evaluation of its impact on cell viability, apoptosis, and associated signaling pathways.

Data Presentation

Quantitative Analysis of (+)-trans-C75 Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's effectiveness. The following tables summarize the reported IC50 values and other observed effects for C75 in various prostate cancer cell lines.

Table 1: C75 IC50 Values in Prostate Cancer Cell Lines

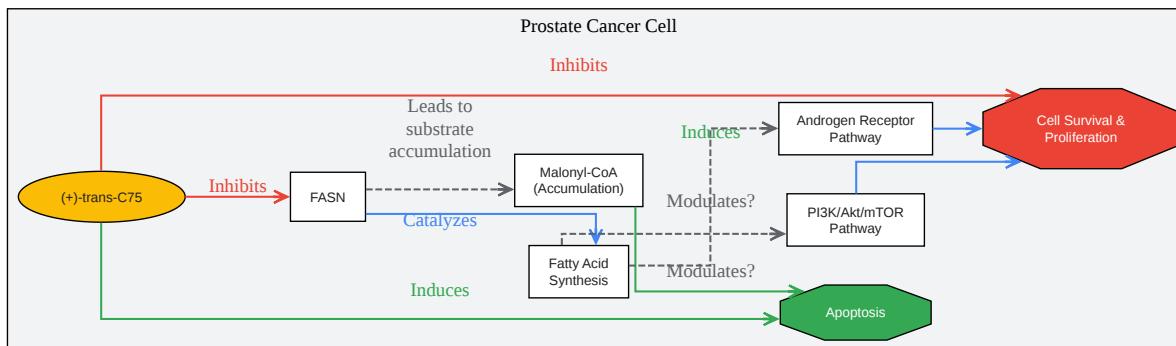

Cell Line	C75 IC50 Concentration (μ M)	Treatment Duration (hours)	Assay	Reference
PC3	35	24	Clonogenic Assay	[1] [2] [3]
LNCaP	50	Not Specified	Spheroid Growth Assay	[1] [2] [3]
C4-2B	8.3 - 35.4	Not Specified	Not Specified	[4]
LAPC4	8.3 - 35.4	Not Specified	Not Specified	[4]
22RV1	8.3 - 35.4	Not Specified	Not Specified	[4]

Table 2: Effects of C75 on Prostate Cancer Cell Lines

Cell Line	C75 Concentration (μM)	Observed Effect	Experimental Assay	Reference
PC3	25 - 35	Enhanced radiation-induced apoptosis and clonogenic kill.	Clonogenic Assay, Apoptosis Assay	[1]
LNCaP	25 - 35	Enhanced radiation-induced spheroid growth delay.	Spheroid Growth Assay	[1]
PC3, LNCaP	Not Specified	Increased expression of fatty acid transporter proteins FATP1 and CD36.	Not Specified	[5][6]
PC3, LNCaP	>35	Induced G2/M cell cycle arrest.	Cell Cycle Analysis	[1]
LNCaP	40	Modest reduction in neutral lipid content.	Not Specified	[4]

Signaling Pathways Modulated by C75

The primary mechanism of action for C75 is the inhibition of FASN, which initiates a series of downstream effects that ultimately lead to apoptosis.^[7] The accumulation of malonyl-CoA, a substrate of FASN, is believed to be a significant factor in C75-induced apoptosis.^[1] While the precise mechanisms are still being explored, evidence indicates that FASN inhibition by C75 can disrupt critical signaling cascades like the PI3K/Akt/mTOR and androgen receptor pathways, which are often hyperactivated in prostate cancer and play a crucial role in promoting cell survival and proliferation.^[1]

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathways affected by C75 in prostate cancer cells.

Experimental Protocols

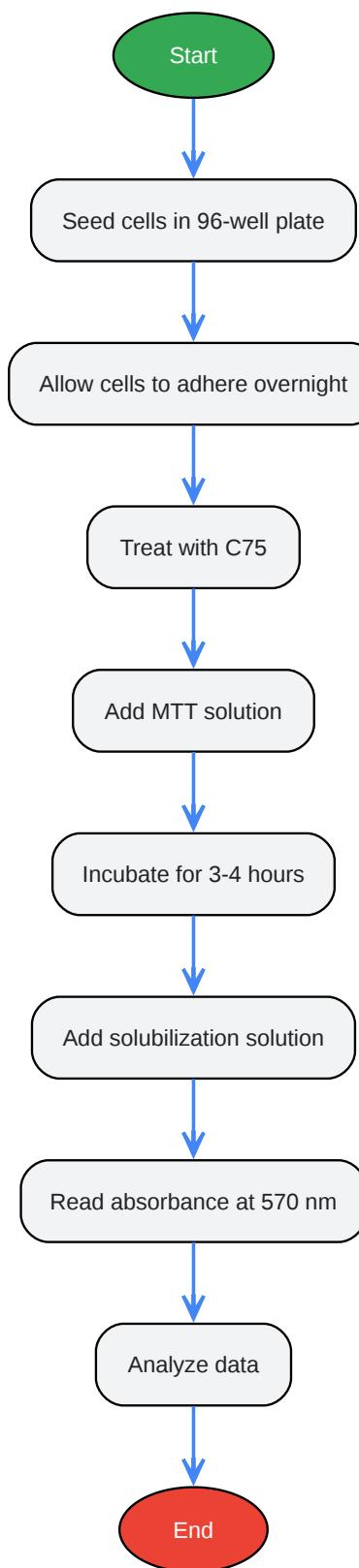
Cell Culture

Prostate cancer cell lines (e.g., PC3, LNCaP, DU145) should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.^[1] Cells are to be cultured in a humidified incubator at 37°C with 5% CO₂.
^[1]

C75 Preparation and Administration

C75 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.^[1] The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.^[1] For treatment, the culture medium is removed from the cells and replaced with fresh medium containing the desired concentration of C75.^[1]

Cell Viability Assessment (MTT Assay)


The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[\[1\]](#)

Materials:

- 96-well plates
- Prostate cancer cells
- C75
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

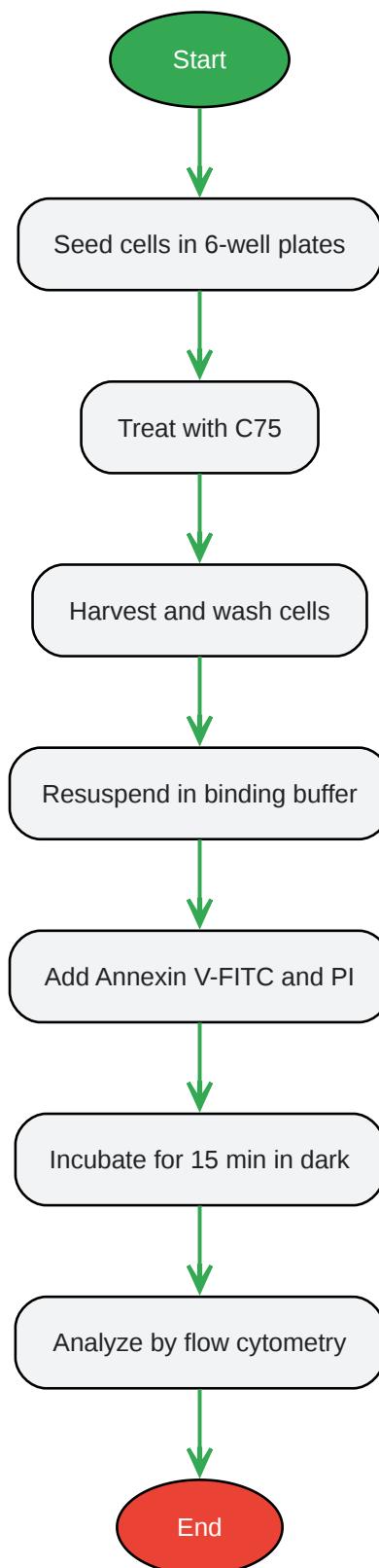
Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[\[1\]](#)
- Treat the cells with various concentrations of C75 for the desired duration (e.g., 24, 48, or 72 hours).[\[1\]](#) Include untreated control wells.
- Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Add solubilization solution to dissolve the formazan crystals.[\[8\]](#)
- Read the absorbance at a wavelength of 570 nm using a microplate reader.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)


This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[9\]](#)

Materials:

- 6-well plates
- Prostate cancer cells
- C75
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with C75 as described above.[\[1\]](#)
- Harvest the cells by trypsinization and wash them with cold PBS.[\[1\]](#)[\[9\]](#)
- Resuspend the cells in 1X binding buffer provided in the kit.[\[1\]](#)
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[\[1\]](#)
- Incubate the cells in the dark for 15 minutes at room temperature.[\[1\]](#)
- Analyze the cells by flow cytometry within one hour.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

- Prostate cancer cells treated with C75
- Lysis buffer (e.g., RIPA buffer)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-FASN, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescence reagent
- Imaging system

Protocol:

- Lyse C75-treated and control cells and quantify protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.[\[1\]](#)
- Transfer the separated proteins to a PVDF membrane.[\[1\]](#)
- Block the membrane with 5% non-fat milk or BSA in TBST.[\[1\]](#)
- Incubate the membrane with the primary antibody overnight at 4°C.[\[1\]](#)
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.[\[1\]](#)

- Detect the protein bands using a chemiluminescence reagent and an imaging system.[1]
- Quantify the band intensities and normalize to a loading control (e.g., β -actin).[1]

Conclusion

The provided protocols and data summarize the current understanding of C75's effects on prostate cancer cell lines. The inhibition of FASN by C75 leads to a decrease in cell viability and the induction of apoptosis.[1] Furthermore, C75 has been shown to enhance the efficacy of radiotherapy, suggesting its potential as a combination therapy agent.[1][11] The precise mechanisms by which FASN inhibition impacts key signaling pathways such as the PI3K/Akt/mTOR and androgen receptor pathways in the context of C75 treatment are still under investigation.[1] Further research, including detailed Western blot analyses of key signaling proteins, is required to fully elucidate the molecular mechanisms of C75 in prostate cancer. The provided protocols offer a robust framework for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [biotechne.com]
- 11. Inhibition of Fatty Acid Synthase Sensitizes Prostate Cancer Cells to Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (+)-trans-C75 in Prostate Cancer Cell Line Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167901#trans-c75-in-prostate-cancer-cell-line-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com